
Spectroscopic Analysis of 2-Chloro-5-
(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)pyridine

Cat. No.: B1661970 Get Quote

Introduction: 2-Chloro-5-(trifluoromethyl)pyridine is a key fluorinated building block in the

synthesis of various agrochemicals and pharmaceuticals. Its structural and electronic

properties, dictated by the presence of a chlorine atom, a trifluoromethyl group, and the

pyridine ring, make it a versatile intermediate. A thorough understanding of its spectroscopic

characteristics is paramount for researchers in synthesis, process development, and quality

control. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-5-(trifluoromethyl)pyridine,

complete with detailed experimental protocols and data interpretation.

Data Presentation
The empirical formula for 2-Chloro-5-(trifluoromethyl)pyridine is C₆H₃ClF₃N, with a

molecular weight of 181.54 g/mol .[1] The following tables summarize the key spectral data

obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift (δ) ppm Multiplicity Assignment

8.689 s (broad) H-6

7.904 d H-4

7.497 d H-3

Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectral Data
While ¹³C NMR spectra for 2-Chloro-5-(trifluoromethyl)pyridine are referenced in databases

such as PubChem, a detailed list of assigned chemical shifts is not readily available in public

literature.[3] However, based on established chemical shift ranges for substituted pyridines and

the electronic effects of the substituents, the following are the expected δ (ppm) regions for

each carbon atom.

Predicted Chemical Shift
(δ) ppm

Assignment Notes

~152 C-2
Carbon bearing chlorine;

expected to be deshielded.

~148 (q) C-6
Deshielded due to adjacent

nitrogen.

~136 (q) C-4

~125 (q) C-5

Carbon bearing the -CF₃

group; will appear as a quartet

due to C-F coupling.

~122 C-3

~122 (q) -CF₃
Quartet with a large coupling

constant (J_C-F).

Table 3: IR Absorption Data
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Infrared spectra have been recorded for this compound.[3] Specific peak assignments from

experimental data are not publicly detailed. The table below lists the expected characteristic

absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic C-H

1600-1550 C=N Stretch Pyridine ring

1500-1400 C=C Stretch Aromatic ring

1350-1100 C-F Stretch Trifluoromethyl group (strong)

850-550 C-Cl Stretch Aryl-Chloride

Table 4: Mass Spectrometry Data
Ionization Method: Electron Impact (EI) at 75 eV

m/z Relative Intensity (%) Proposed Fragment

183 32.2
[M+2]⁺ (presence of ³⁷Cl

isotope)

181 100.0
[M]⁺ (Molecular Ion, base

peak)

146 95.6 [M-Cl]⁺

126 32.6 [M-Cl-HF]⁺ or [C₅H₃F₂N]⁺

75 14.5 [C₄H₃N]⁺ or similar fragment

69 15.9 [CF₃]⁺

Data sourced from ChemicalBook.[2]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_trifluoromethyl_pyridine
https://www.chemicalbook.com/SpectrumEN_52334-81-3_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections detail the methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 40 mg of 2-Chloro-5-(trifluoromethyl)pyridine was

dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard.[2] The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Acquisition: The spectrometer was used to acquire the proton spectrum. Standard

acquisition parameters were used, including a sufficient number of scans to achieve a good

signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was obtained. The chemical

shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm. A sufficient relaxation

delay was used to ensure the observation of quaternary carbons.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Disc Method): A small amount of 2-Chloro-5-
(trifluoromethyl)pyridine (1-2 mg) was finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar. The mixture was then compressed in a

die under high pressure to form a transparent or translucent pellet.

Instrumentation: The KBr pellet was placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and

automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and H₂O.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct
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insertion probe.

Ionization: The molecules were ionized using electron impact (EI) with an electron energy of

75 eV.

Mass Analysis: The resulting positively charged fragments were accelerated and separated

by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier detector measured the intensity of each ion, and the data

was processed by a computer to generate the mass spectrum. The instrument was set to

scan a mass range appropriate for the compound, for example, from m/z 40 to 250.

Visualized Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic

characterization of 2-Chloro-5-(trifluoromethyl)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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